molecular formula C11H15ClFNO B13255171 [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B13255171
M. Wt: 231.69 g/mol
InChI Key: PYYNKDCQYIKEEU-UHFFFAOYSA-N
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Description

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative with a hydroxylmethyl group at the 3-position of the pyrrolidine ring and a 3-fluorophenyl substituent at the 4-position. This structure combines aromatic fluorination with a polar alcohol group, making it a candidate for drug discovery, particularly in neurological and metabolic disorders. Its stereochemistry (if specified) and substituent arrangement influence its pharmacological profile, solubility, and bioavailability .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H

InChI Key

PYYNKDCQYIKEEU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C2=CC(=CC=C2)F)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group and the methanol moiety. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reactions.

    Addition of the Methanol Moiety: This can be done through reduction reactions or other suitable methods to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the fluorophenyl group or other functional groups.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in phenyl substituents, stereochemistry, and pyrrolidine modifications. Key examples include:

Compound Structure Key Features Molecular Weight Pharmacological Relevance References
[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride 3-Fluorophenyl at pyrrolidine-4, hydroxymethyl at pyrrolidine-3 Balanced lipophilicity due to fluorine; potential CNS activity ~253.7 (estimated) Hypothesized neuromodulator (based on pyrrolidine scaffolds) N/A (target compound)
(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-ylmethanol hydrochloride 2-Fluoro-4-CF3 phenyl group Increased lipophilicity and steric bulk from CF3 299.7 Enhanced receptor binding affinity (e.g., TrkA kinase inhibition)
[4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride 3,5-Dimethoxyphenyl Electron-rich substituents; higher polarity 273.76 Improved solubility but reduced blood-brain barrier penetration
rac-[4-(3-Trifluoromethylphenyl)pyrrolidin-3-yl]methanol hydrochloride 3-CF3 phenyl; racemic mixture Strong electron-withdrawing effects; racemic form may reduce selectivity ~307.7 Potential metabolic stability issues due to CF3

Stereochemical Influences

  • Stereospecific Activity : The (3S,4R) configuration in and correlates with higher target selectivity (e.g., TrkA kinase inhibition) compared to racemic mixtures (), which may exhibit mixed receptor interactions .
  • Target Compound: If the target compound is a single enantiomer, it may show superior efficacy over racemic analogues like rac-[4-(3-CF3-phenyl)pyrrolidin-3-yl]methanol hydrochloride .

Pharmacological Profiles

  • The target compound may share this mechanism but with modified potency due to its hydroxymethyl group .
  • Kinase Inhibition : Trifluoromethyl-substituted analogues () show strong TrkA kinase inhibition, while methoxy-substituted derivatives () are less active in kinase assays .

Physicochemical Properties

  • Solubility : The dimethoxyphenyl variant () has higher aqueous solubility (~25 mg/mL) due to polar methoxy groups, whereas trifluoromethyl analogues () are more lipophilic (logP ~2.5), favoring membrane permeability .
  • Metabolic Stability : Fluorine and trifluoromethyl groups generally enhance metabolic stability, but racemic mixtures () may undergo faster hepatic clearance .

Research and Development Status

  • Availability : Several analogues (e.g., ) are discontinued, highlighting challenges in synthesis or toxicity .
  • Clinical Potential: The (3S,4R)-configured compound () is actively researched for neurodegenerative diseases, while the target compound’s applications remain exploratory .

Biological Activity

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, with the CAS number 850875-69-3, is a compound belonging to the pyrrolidine class. It features a pyrrolidine ring substituted with a 3-fluorophenyl group and a hydroxymethyl group, which may confer distinct pharmacological properties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is C11H15ClFNOC_{11}H_{15}ClFNO with a molecular weight of approximately 231.69 g/mol. Its structure is characterized by:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.
  • Fluorinated Phenyl Group : The presence of fluorine enhances lipophilicity, potentially improving pharmacokinetic properties.
  • Hydroxymethyl Group : This functional group may influence the compound's interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride exhibits significant biological activity, particularly in the context of central nervous system (CNS) disorders. The compound may modulate neurotransmitter systems, which could lead to therapeutic effects in various neurological conditions.

  • Neurotransmitter Modulation : Interaction studies suggest that this compound may influence neurotransmitter systems such as serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
  • Receptor Binding Affinity : In vitro assays have demonstrated binding affinity to several receptors involved in neurotransmission, indicating potential use in treating psychiatric disorders.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related pyrrolidine derivatives, providing insights into the potential effects of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride:

  • Antibacterial Activity : In vitro tests have shown that certain pyrrolidine derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. While specific data on [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is limited, similar compounds have demonstrated MIC values ranging from 32 to 512 μg/mL against various pathogens .
  • CNS Activity : Research has indicated that compounds with similar structures can affect CNS functions. For instance, derivatives containing fluorinated phenyl groups have been linked to improved efficacy in treating anxiety and depression-related disorders due to their enhanced ability to cross the blood-brain barrier .

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

Compound NameCAS NumberSimilarity IndexNotable Activity
(3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol123495280.96Moderate CNS activity
(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol125224430.96Antidepressant effects
4-(4-Fluorophenyl)piperidine hydrochloride67169890.85Antibacterial properties

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